Cas no 924871-49-8 (<br>5-Benzo[1,3]dioxol-5-yl-[1,3,4]oxadiazole-2-carboxylic acid (2-amino-ethyl) -amide)
![<br>5-Benzo[1,3]dioxol-5-yl-[1,3,4]oxadiazole-2-carboxylic acid (2-amino-ethyl) -amide structure](https://www.kuujia.com/scimg/cas/924871-49-8x500.png)
<br>5-Benzo[1,3]dioxol-5-yl-[1,3,4]oxadiazole-2-carboxylic acid (2-amino-ethyl) -amide Chemical and Physical Properties
Names and Identifiers
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- <br>5-Benzo[1,3]dioxol-5-yl-[1,3,4]oxadiazole-2-carboxylic acid (2-amino-ethyl) -amide
- 924871-49-8
- N-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide
- N-(2-AMINOETHYL)-5-(2H-1,3-BENZODIOXOL-5-YL)-1,3,4-OXADIAZOLE-2-CARBOXAMIDE
- AKOS005604222
- STK692710
- N-(2-aminoethyl)-5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide
- CS-0325788
- {N}-(2-aminoethyl)-5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide
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- Inchi: InChI=1S/C12H12N4O4/c13-3-4-14-10(17)12-16-15-11(20-12)7-1-2-8-9(5-7)19-6-18-8/h1-2,5H,3-4,6,13H2,(H,14,17)
- InChI Key: AYPGUCNVJZZMRT-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 276.08585488Da
- Monoisotopic Mass: 276.08585488Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 356
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 113Ų
<br>5-Benzo[1,3]dioxol-5-yl-[1,3,4]oxadiazole-2-carboxylic acid (2-amino-ethyl) -amide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1396458-1g |
N-(2-aminoethyl)-5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide |
924871-49-8 | 98% | 1g |
¥9324.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1396458-500mg |
N-(2-aminoethyl)-5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide |
924871-49-8 | 98% | 500mg |
¥5769.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1396458-10g |
N-(2-aminoethyl)-5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide |
924871-49-8 | 98% | 10g |
¥41044.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1396458-5g |
N-(2-aminoethyl)-5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide |
924871-49-8 | 98% | 5g |
¥18639.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1396458-2g |
N-(2-aminoethyl)-5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazole-2-carboxamide |
924871-49-8 | 98% | 2g |
¥10029.00 | 2024-04-25 |
<br>5-Benzo[1,3]dioxol-5-yl-[1,3,4]oxadiazole-2-carboxylic acid (2-amino-ethyl) -amide Related Literature
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Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073
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Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
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Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055
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Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641
Additional information on <br>5-Benzo[1,3]dioxol-5-yl-[1,3,4]oxadiazole-2-carboxylic acid (2-amino-ethyl) -amide
Introduction to 5-Benzo[1,3]dioxol-5-yl-[1,3,4]oxadiazole-2-carboxylic acid (2-amino-ethyl) -amide and Its Significance in Modern Chemical Research
The compound with the CAS number 924871-49-8 is a fascinating molecule that has garnered significant attention in the field of chemical biology and pharmaceutical research. Its systematic name, 5-Benzo[1,3]dioxol-5-yl-[1,3,4]oxadiazole-2-carboxylic acid (2-amino-ethyl) -amide, highlights its complex structural features and potential biological activities. This introduction aims to explore the unique properties of this compound, its applications in various research areas, and its relevance to contemporary scientific advancements.
The molecular structure of this compound is characterized by the presence of two heterocyclic rings: a benzo[1,3]dioxol ring and a [1,3,4]oxadiazole ring. These structural motifs are well-known for their ability to interact with biological targets, making them valuable in the design of pharmaceuticals and agrochemicals. The benzo[1,3]dioxol ring, also known as a dihydroxybензofuran derivative, is commonly found in natural products and has been shown to possess various biological activities. On the other hand, the [1,3,4]oxadiazole ring is a heterocyclic compound that exhibits a wide range of pharmacological properties.
The presence of the carboxylic acid group and the (2-amino-ethyl) amide moiety in the molecule further enhances its potential as a bioactive compound. The carboxylic acid group can participate in hydrogen bonding interactions, which are crucial for binding to biological targets. Additionally, the amide group can serve as a linker between different functional groups, allowing for the design of more complex molecules with tailored properties.
Recent research has demonstrated the importance of this compound in various therapeutic areas. For instance, studies have shown that derivatives of benzo[1,3]dioxol and [1,3,4]oxadiazole can exhibit anti-inflammatory, anti-cancer, and antimicrobial properties. The specific arrangement of functional groups in this compound makes it a promising candidate for further investigation in these fields.
In the realm of drug discovery, the synthesis and characterization of novel heterocyclic compounds like this one are essential for developing new therapeutic agents. The ability to modify specific parts of the molecule while maintaining its core structure allows researchers to fine-tune its biological activity. This flexibility is particularly valuable when designing molecules that target specific disease pathways or biological processes.
The synthesis of 5-Benzo[1,3]dioxol-5-yl-[1,3,4]oxadiazole-2-carboxylic acid (2-amino-ethyl) -amide involves multiple steps that require precise control over reaction conditions. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions and multi-step organic transformations are often employed to construct the complex molecular framework. The successful synthesis of this compound not only demonstrates the synthetic capabilities of modern chemistry but also opens up new avenues for exploring its potential applications.
The biological activity of this compound has been investigated through various experimental approaches. In vitro assays have been used to evaluate its interaction with different biological targets such as enzymes and receptors. These studies have provided valuable insights into its mechanism of action and potential therapeutic effects. Additionally, in vivo studies have been conducted to assess its efficacy in animal models of disease.
The findings from these studies suggest that 5-Benzo[1,3]dioxol-5-yl-[1,3,4]oxadiazole-2-carboxylic acid (2-amino-ethyl) -amide could be a valuable tool for developing new drugs. Its unique structural features and biological activities make it an attractive candidate for further research in drug discovery and development. As our understanding of biological systems continues to grow, compounds like this one will play an increasingly important role in addressing complex diseases.
The future prospects for this compound are promising. Ongoing research aims to optimize its synthesis and explore new derivatives with enhanced biological activity. Advances in computational chemistry and molecular modeling are also expected to contribute to our understanding of its interactions with biological targets. These efforts will not only deepen our knowledge of this compound but also pave the way for new therapeutic interventions.
In conclusion, 5-Benzo[1,3]dioxol-5-yl-[1,3,4]oxadiazole-2-carboxylic acid (2-amino-ethyl) -amide is a remarkable molecule with significant potential in chemical biology and pharmaceutical research. Its complex structure and diverse functional groups make it a versatile tool for drug discovery and development. As scientific understanding continues to evolve,this compound will undoubtedly play a crucial role in advancing our ability to combat disease.
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